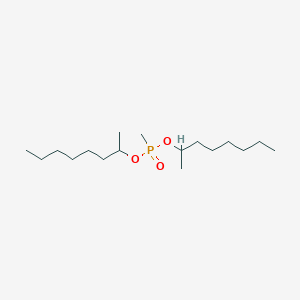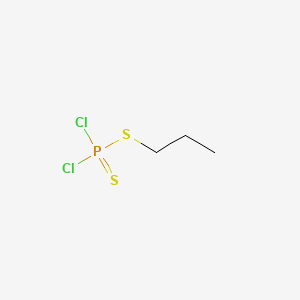
Oxacyclohexadec-12-en-2-one, (12Z)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Oxacyclohexadec-12-en-2-one, (12Z)- involves the cyclization of long-chain alkenes with oxygen-containing functional groups. The reaction typically requires a catalyst and specific reaction conditions to ensure the formation of the desired (12Z)-isomer .
Industrial Production Methods
Industrial production of Oxacyclohexadec-12-en-2-one, (12Z)- often involves large-scale chemical reactors where the reaction conditions are carefully controlled to maximize yield and purity. The process may include steps such as distillation and purification to isolate the compound from by-products .
Análisis De Reacciones Químicas
Types of Reactions
Oxacyclohexadec-12-en-2-one, (12Z)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxygenated derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols .
Aplicaciones Científicas De Investigación
Oxacyclohexadec-12-en-2-one, (12Z)- has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a component in drug formulations.
Industry: Utilized in the production of fragrances, flavors, and other industrial products
Mecanismo De Acción
The mechanism of action of Oxacyclohexadec-12-en-2-one, (12Z)- involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
Oxacyclohexadec-12-en-2-one, (12E)-: Another isomer with similar properties but different spatial arrangement.
Oxacyclohexadec-13-en-2-one: A related compound with a different position of the double bond.
Uniqueness
Oxacyclohexadec-12-en-2-one, (12Z)- is unique due to its specific (12Z)-configuration, which imparts distinct chemical and physical properties.
Propiedades
Número CAS |
111879-79-9 |
|---|---|
Fórmula molecular |
C15H26O2 |
Peso molecular |
238.37 g/mol |
Nombre IUPAC |
(12Z)-1-oxacyclohexadec-12-en-2-one |
InChI |
InChI=1S/C15H26O2/c16-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-17-15/h6,8H,1-5,7,9-14H2/b8-6- |
Clave InChI |
ZYXGECMFJMLZNA-VURMDHGXSA-N |
SMILES isomérico |
C1CCCC/C=C\CCCOC(=O)CCCC1 |
SMILES canónico |
C1CCCCC=CCCCOC(=O)CCCC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl 1-oxo-octahydropyrrolo[1,2-a]piperazine-6-carboxylate](/img/structure/B12093257.png)




![2-[2-(3-Fluorophenoxy)ethoxy]acetic acid](/img/structure/B12093290.png)







